Cnj-294

Metabolite profiling CYP3A4 metabolism ADME

CNJ-294 is the authentic, well-characterized N-desmethyl metabolite of capmatinib, used as a reference standard for unambiguous peak identification in LC-MS/MS assays. Unlike generic c-MET inhibitors, it delivers the exact chromatographic and mass spectrometric properties required for method validation, bioequivalence studies, and regulatory submissions. This standard is essential for quantifying CYP3A4-mediated metabolism, constructing accurate ADME pathways, and ensuring quality control release testing.

Molecular Formula C22H15FN6O
Molecular Weight 398.4 g/mol
CAS No. 1029713-99-2
Cat. No. B15193805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnj-294
CAS1029713-99-2
Molecular FormulaC22H15FN6O
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1
InChIInChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30)
InChIKeyZSOSTTWEQBUFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capmatinib Metabolite M18 (CAS 1029713-99-2): Identity, Pharmacological Class, and Role in MET Inhibitor Metabolism


Capmatinib metabolite M18 (CAS 1029713-99-2), also known as CNJ-294, is a key circulating metabolite of the FDA-approved c-MET tyrosine kinase inhibitor capmatinib [1]. The compound is formed primarily via N-dealkylation of the parent drug, a metabolic reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase [2]. Its chemical structure is defined as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide, with a molecular weight of 398.4 g/mol, and it serves as a fully characterized reference standard for analytical method development and pharmacokinetic studies .

Why Capmatinib M18 Cannot Be Substituted by Generic MET Inhibitors or Parent Compound in Analytical and Pharmacokinetic Workflows


The interchangeability of capmatinib M18 with other c-MET inhibitors (e.g., crizotinib, tepotinib) or even with the parent drug capmatinib is scientifically invalid in regulated analytical and pharmacokinetic contexts. M18 possesses a unique molecular fingerprint—specifically the N-desmethyl modification that results in a distinct mass (m/z) and retention time—which serves as the definitive basis for its identification and quantitation in LC-MS/MS assays [1]. Furthermore, M18 is an in vivo-derived human metabolite used as an authentic reference standard to confirm the identity of the corresponding metabolite peak in human plasma samples . Using a different MET inhibitor or the parent compound would lack the specific chromatographic and mass spectrometric properties required for accurate quantitation, thereby compromising method validation, bioequivalence studies, and regulatory submissions .

Quantitative Differentiation Evidence for Capmatinib M18 in Analytical Identification and Metabolic Profiling


Metabolic Pathway Origin and Relative Abundance: M18 as a Distinct CYP3A4-Dependent Metabolite

Capmatinib M18 is formed via N-dealkylation, a pathway that distinguishes it from the major metabolite M16, which is formed via lactam formation [1]. In a human ADME study using a 600 mg dose of 14C-labeled capmatinib, M18 was identified as a circulating metabolite in plasma, but its exposure (as a percentage of total drug-related material) is lower than that of the parent drug (capmatinib; 42.9% ± 2.9% of plasma radioactivity) and M16 (the most abundant metabolite) [2].

Metabolite profiling CYP3A4 metabolism ADME

Analytical Confirmation of Identity: M18 as an Authentic Reference Standard for LC-MS/MS Method Validation

The identity of the M18 metabolite peak in human plasma samples was confirmed by comparing its retention time and mass spectrum against a synthesized authentic reference standard of capmatinib M18 [1]. This is in contrast to metabolites M3, M8, M13, M16, M17, M19, and M21, which were also confirmed using their respective reference standards [1].

Analytical method validation LC-MS/MS Reference standards

Role of M18 in Defining Complete Metabolic Profile: Distinction from Aldehyde Oxidase-Dependent M16

In vitro enzyme phenotyping studies demonstrate that while the formation of the major metabolite M16 is primarily catalyzed by aldehyde oxidase in human liver cytosol, the formation of M18 is dependent on CYP3A4 activity in human liver microsomes [1]. This differential enzyme dependency creates distinct drug-drug interaction (DDI) liability profiles: M18 levels are sensitive to CYP3A4 inhibitors/inducers (e.g., rifampin reduces capmatinib Cmax by 56% and AUC by 67% [2]), whereas M16 levels are more susceptible to aldehyde oxidase modulation.

Enzyme phenotyping CYP3A4 Aldehyde oxidase Metabolic pathway

Validated Research and Industrial Applications for Capmatinib M18 Reference Standard


Bioanalytical Method Development and Validation for Capmatinib Pharmacokinetic Studies

Capmatinib M18 is an essential component in the development and validation of LC-MS/MS methods for quantifying capmatinib and its metabolites in biological matrices (e.g., human plasma, urine, liver microsomes) [1]. As a characterized reference standard, it is used to establish calibration curves, assess assay precision and accuracy, and confirm metabolite peak identity, which is critical for generating reliable pharmacokinetic data for regulatory submissions .

In Vitro Drug-Drug Interaction (DDI) and Enzyme Phenotyping Studies

Researchers investigating the impact of CYP3A4 inhibitors or inducers on capmatinib metabolism require M18 as a specific endpoint to quantify the activity of the CYP3A4-mediated N-dealkylation pathway [1]. By measuring M18 formation in human liver microsome incubations, scientists can accurately determine the extent of CYP3A4 inhibition or induction, providing data that is directly translatable to predicting clinical DDI risks .

Metabolite Identification and Structure Elucidation in ADME Studies

In comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, M18 serves as a definitive marker for the N-dealkylation metabolic route [1]. Using an authentic M18 standard allows for unambiguous structural confirmation via mass spectrometry and NMR, distinguishing it from other capmatinib metabolites like M16 (lactam) and M13 (hydroxylated) . This is fundamental for constructing accurate metabolic pathways and understanding species differences in drug metabolism.

Quality Control and Reference Standard for Pharmaceutical Manufacturing

For pharmaceutical companies and contract research organizations (CROs) involved in the production of capmatinib drug substance or drug product, M18 is used as an impurity or metabolite reference standard [1]. It is essential for analytical quality control (QC) release testing, stability studies, and method validation to ensure the identity and purity of the active pharmaceutical ingredient (API) and to monitor potential degradants or process impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cnj-294

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.